molecular formula C9H9ClO B099604 4-Ethylbenzoyl chloride CAS No. 16331-45-6

4-Ethylbenzoyl chloride

Cat. No.: B099604
CAS No.: 16331-45-6
M. Wt: 168.62 g/mol
InChI Key: AVTLLLZVYYPGFX-UHFFFAOYSA-N
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Description

4-Ethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethyl group at the para position. This compound is a clear to light yellow liquid and is known for its reactivity, particularly in organic synthesis .

Mechanism of Action

Target of Action

4-Ethylbenzoyl chloride is a chemical compound used in organic synthesis

Mode of Action

The mode of action of this compound is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis to introduce acyl groups into other compounds . They can react with a wide range of nucleophiles, including water, alcohols, and amines, to form esters, amides, and other types of compounds .

Biochemical Pathways

This could lead to the modification of proteins, nucleic acids, and other biomolecules, potentially affecting their function .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Given its reactivity, it’s likely that it would be rapidly metabolized and excreted. Its bioavailability would also be influenced by its reactivity and potential to be metabolized .

Result of Action

It’s known to be a corrosive substance that can cause serious eye damage and skin burns . This suggests that it could have cytotoxic effects at the cellular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the presence of other substances that can act as nucleophiles. It’s also known to react violently with water, releasing toxic gases . Therefore, the presence of water or humidity in the environment could significantly influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylbenzoyl chloride can be synthesized through the reaction of 4-ethylbenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the desired acyl chloride along with the release of sulfur dioxide and hydrogen chloride gases .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is carried out in a controlled environment to ensure the safe handling of the by-products. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    4-Ethylbenzoic Acid: Formed from hydrolysis

Scientific Research Applications

4-Ethylbenzoyl chloride is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4-Ethylbenzoyl chloride is unique due to the presence of the ethyl group, which increases its hydrophobicity and can influence its reactivity and interaction with other molecules. This makes it particularly useful in the synthesis of compounds where such properties are desirable .

Properties

IUPAC Name

4-ethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTLLLZVYYPGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167564
Record name 4-Ethylbenzoyl chloride
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16331-45-6
Record name 4-Ethylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16331-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylbenzoyl chloride
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Record name 4-Ethylbenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylbenzoyl chloride
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Synthesis routes and methods I

Procedure details

200 g (1.33 millimoles) of 4-ethylbenzoic acid are added rapidly to 500 ml of thionyl chloride with stirring. The mixture is heated at the reflux temperature for 4 hours. After evaporation of the SOCl2 and distillation, 4-ethylbenzoyl chloride is obtained.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-ethylbenzoic acid (0.50 g, 3.33 mmol) in SOCl2 (1 mL) and DMF(1 drop) was refluxed for 2 h. The reaction mixture was concentrated and then stripped with toluene (2×10 mL) to yield 4-ethylbenzoyl chloride (0.59 g, >100%) as a colorless oil. The crude acid chloride (0.59 g, 3.5 mmol) in toluene (minimum amount) was added dropwise to conc. aq. NH4OH (1.4 mL). After stirring for 1 h, the reaction mixture was concentrated, the residue was dissolved in water and extracted with EtOAc (3×25 mL). The combined organic layers were washed with 1 N aq. NaOH (10 mL) and brine and dried over Na2SO4 prior to removal of the volatiles to yield 4-ethylbenzamide (460 mg, 88%) as a white solid. A suspension of this crude amide (430 mg, 2.87 mmol) and LiAlH4 (180 mg, 4.7 mmol) in dry THF (5 mL) was refluxed at 65° C. for 4.5 h. More LiAlH4 (60 mg, 1.58 mmol) was added, and the reaction mixture was heated at 65° C. for 2 h. The reaction mixture was cooled, and 1 N aq. NaOH (0.4 mL) was added. After stirring for 4 h, the mixture was filtered, and the filtrate was concentrated to give 4-ethylbenzylamine (350 mg, 90w) as a pale yellow oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 4-Ethylbenzoyl chloride in the provided research?

A: In the presented studies , this compound acts as a reagent in organic synthesis. Specifically, it reacts with methyl 4-amino-2-sulfamoylbenzoate to produce methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate . This reaction is significant because amide derivatives, like the one synthesized, are often explored for potential fungicidal activity .

Q2: What structural information about methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate was revealed by the research?

A: X-ray crystallography studies provided detailed structural characterization of the synthesized methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate molecule . Key findings include:

  • Coplanar arrangement: The carboxamide moiety is positioned coplanar to the benzene ring, with a dihedral angle of 176.2(3)° .
  • Bond Length: The C9—Ol bond, representing a C=O double bond, has a length of 1.218(4) Å .
  • Intermolecular Interactions: The research also revealed the presence of both intermolecular and intramolecular hydrogen bonding interactions within the crystal structure .

Q3: Were there any other synthetic routes explored for the production of methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate?

A: While the research primarily focuses on utilizing this compound, it does mention that a similar compound, 3β-[5′-(4′′-ethylphenyl)1′,3′,4′-oxadiazole-2′-yl)methoxycholest-5-ene, was successfully synthesized using two distinct methods . This finding suggests the possibility of alternative synthetic approaches for creating structurally related compounds, potentially including methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate. Further investigation would be needed to confirm this.

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